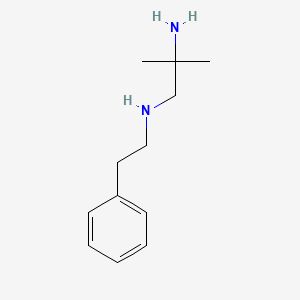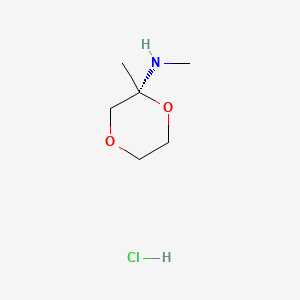
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound with the molecular formula C17H28N4 and a molecular weight of 288.4 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves multiple steps, typically starting with the reaction of pyridine derivatives with piperazine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups.
Applications De Recherche Scientifique
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridinyl)piperazine: Known for its use as a selective α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another selective α2-adrenergic receptor antagonist with different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H28N4 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-[3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H28N4/c1-14(2)13-21-10-4-6-16(21)15-5-3-7-19-17(15)20-11-8-18-9-12-20/h3,5,7,14,16,18H,4,6,8-13H2,1-2H3 |
Clé InChI |
UQRPQPLDFFLFGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)






![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)



